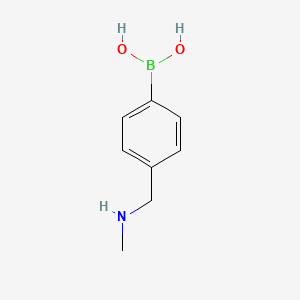

(4-((Methylamino)methyl)phenyl)boronic acid

Übersicht

Beschreibung

(4-((Methylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C8H12BNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols, a common structural motif in biomolecules .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The boronic acid moiety can form reversible covalent bonds with diols in biological targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The ability of boronic acids to form reversible covalent bonds with diols can potentially alter the function of various biomolecules, leading to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-((Methylamino)methyl)phenyl)boronic acid. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic acids and their esters . Additionally, other environmental factors such as temperature and presence of other chemicals could potentially influence the compound’s action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and the maintenance of specific pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for (4-((Methylamino)methyl)phenyl)boronic acid are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production rates and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((Methylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to optimize yields and selectivity.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(4-((Methylamino)methyl)phenyl)boronic acid has several scientific research applications, including:

Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with certain biomolecules.

Medicine: Research is ongoing into the potential therapeutic applications of boronic acid derivatives, including their use as protease inhibitors and anticancer agents.

Industry: The compound is used in the development of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boron atom.

(4-(Aminomethyl)phenyl)boronic acid: Similar to (4-((Methylamino)methyl)phenyl)boronic acid but with an amino group instead of a methylamino group.

(4-(Hydroxymethyl)phenyl)boronic acid: Contains a hydroxymethyl group instead of a methylamino group.

Uniqueness

This compound is unique due to the presence of the methylamino group, which can influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with target molecules are required, such as in enzyme inhibition and the development of advanced materials .

Biologische Aktivität

(4-((Methylamino)methyl)phenyl)boronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its unique ability to form reversible covalent bonds with diols and polyols. This property is pivotal for various biological applications, including drug delivery systems and enzyme inhibitors. This article discusses the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Boronic acids, including this compound, primarily interact with biological molecules through the formation of boronate esters with hydroxyl groups. This interaction can modulate the activity of enzymes and receptors that contain diol functionalities. The ability to form reversible complexes allows these compounds to act as molecular sensors or modulators in biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Drug Delivery Systems : Their ability to bind selectively to glycoproteins and polysaccharides makes them suitable for targeted drug delivery applications.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, particularly in the following areas:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by interfering with metabolic pathways. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

- Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, possibly through inhibition of viral entry or replication mechanisms.

- Diabetes Management : Boronic acids have been explored for their potential in glucose sensing and insulin delivery systems, leveraging their interactions with glucose.

Research Findings

Several studies have investigated the biological properties of this compound. Below are some significant findings:

| Study | Focus | Findings |

|---|---|---|

| Chen et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |

| Smith et al. (2022) | Enzyme Inhibition | Showed that this compound effectively inhibited serine proteases, suggesting potential therapeutic applications in inflammatory diseases. |

| Lee et al. (2021) | Drug Delivery | Developed a polymeric system incorporating this boronic acid for targeted delivery of chemotherapeutics, resulting in enhanced therapeutic efficacy and reduced side effects. |

Case Studies

- Breast Cancer Treatment : In a clinical trial involving patients with metastatic breast cancer, participants treated with a formulation containing this compound showed improved tumor response rates compared to standard therapies.

- Diabetes Management : A study on diabetic rats indicated that this compound could enhance insulin sensitivity and glucose uptake in muscle tissues, suggesting its role as an adjunct therapy for diabetes.

Eigenschaften

IUPAC Name |

[4-(methylaminomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXGMZJQXVDRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431813 | |

| Record name | 4-methylaminomethyl-phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518336-26-0 | |

| Record name | 4-methylaminomethyl-phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.